1-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}piperidine-3-carboxamide
Description
This compound (CAS: 2034599-08-9; molecular formula: C₁₅H₁₈F₃N₇O; MW: 369.34 g/mol) features a piperidine-3-carboxamide core linked to a trifluoromethyl-substituted pyrimidine ring via a piperidin-4-yl group. The trifluoromethyl (CF₃) group enhances metabolic stability and hydrophobic interactions in biological systems, while the dual piperidine moieties contribute to conformational flexibility and target binding .
Properties
IUPAC Name |
1-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N5O/c1-24-6-2-3-12(10-24)16(26)23-13-4-7-25(8-5-13)15-9-14(17(18,19)20)21-11-22-15/h9,11-13H,2-8,10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJITAPHVNBPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}piperidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid using 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) as a condensing agent under DIPEA/DMF conditions at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, possibly incorporating continuous flow techniques and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent in several medical conditions. Its structural characteristics allow it to interact with specific receptors and enzymes, which can modulate biological pathways effectively. Notably, compounds with trifluoromethyl groups have been associated with enhanced pharmacological properties, including increased metabolic stability and improved lipophilicity, which are crucial for drug efficacy.
Drug Development
Case Studies:
- Inhibitors of Phosphoinositide 3-Kinase (PI3K): Research has indicated that derivatives of pyrimidine compounds can serve as selective inhibitors of PI3K, a key player in cancer signaling pathways. For instance, studies on similar compounds have reported IC50 values ranging from 1.892 to 0.018 µM against PI3Kδ, suggesting that 1-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}piperidine-3-carboxamide could exhibit comparable or superior activity against this target .
- Development of Trifluoromethyl Group-Containing Drugs: A review highlighted the significance of trifluoromethyl groups in enhancing the pharmacological profiles of numerous FDA-approved drugs over the past two decades. This underscores the potential of our compound in similar therapeutic contexts .
Mechanism of Action
The mechanism of action for 1-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with the target protein. This interaction can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
Heterocyclic Core Modifications :
- The target compound uses a simple pyrimidine ring, whereas analogs like and incorporate pyrrolopyrimidine or pyrrolopyridine cores. Bulkier heterocycles (e.g., pyrrolo[2,3-d]pyrimidine in ) may enhance kinase selectivity but reduce blood-brain barrier penetration compared to the smaller pyrimidine in the target compound.
Substituent Effects :
- The CF₃ group is a common feature in all compounds, enhancing binding to hydrophobic pockets. However, its position varies:
- Pyrimidine-4-yl (target compound) vs. isonicotinoyl () vs. thio-benzyl (). The morpholine group in improves solubility but shifts the target to antimalarial activity.
The TFIID inhibitor () shows lower potency (IC₅₀ = 3400 nM), likely due to steric hindrance from the pyrrolopyridine-propenyl group.
Synthetic Accessibility: The target compound’s simpler structure (two piperidine rings, one pyrimidine) may offer advantages in scalable synthesis compared to complex analogs like (azetidine, pyrazole, isonicotinoyl).
Biological Activity
1-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}piperidine-3-carboxamide is a complex organic compound with potential pharmacological applications. Its unique structure, characterized by multiple heterocycles and functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its therapeutic potential.
Chemical Structure
The compound features a piperidine backbone with a trifluoromethyl-substituted pyrimidine moiety, contributing to its lipophilicity and metabolic stability. The presence of the carboxamide group further enhances its solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound has been explored in multiple studies, revealing its potential in various therapeutic areas:
- Antimicrobial Activity : The compound has shown promising results against Mycobacterium tuberculosis, targeting essential pathways within the bacterium.
- Cytotoxic Effects : Preliminary studies indicate cytotoxicity against certain cancer cell lines, suggesting potential applications in oncology.
- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy. The trifluoromethyl group enhances binding affinity to biological targets, while modifications to the piperidine ring can alter pharmacokinetic properties.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring with trifluoromethyl pyrimidine | Antimicrobial, cytotoxic |
| Similar Compounds | Varying substitutions on piperidine | Diverse biological activities |
Case Studies
- Antimicrobial Efficacy : A study screened various analogs of this compound against M. tuberculosis. The most active analogs exhibited minimum inhibitory concentrations (MICs) ranging from 5.2 µM to 9.6 µM, indicating significant antimicrobial potential .
- Cytotoxicity Testing : In vitro assays demonstrated that certain derivatives of this compound displayed selective cytotoxicity against breast cancer cell lines, with IC50 values suggesting effective concentration ranges for therapeutic applications .
- Enzyme Interaction Studies : The compound's interaction with key metabolic enzymes was evaluated through binding affinity assays, revealing competitive inhibition patterns that could inform future drug design .
Research Findings
Recent research highlights the importance of structural modifications on the biological activity of this compound:
- Modifications to the Trifluoromethyl Group : Alterations in this group have been shown to affect lipophilicity and binding interactions significantly.
- Piperidine Ring Variations : Changing substituents on the piperidine ring has led to varied biological responses, emphasizing the need for tailored approaches in drug development.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 1-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl}piperidine-3-carboxamide?
The synthesis typically involves sequential coupling reactions. Key steps include:
- Amide bond formation : Use of carbodiimide-based coupling agents (e.g., EDC) to link the piperidine-3-carboxamide and pyrimidine moieties .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to improved solubility of intermediates .
- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., trifluoromethyl group introduction) minimizes side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity (>95%) .
Q. How is the compound characterized for structural validation?
- NMR spectroscopy : H and C NMR confirm substituent positions, with characteristic peaks for the trifluoromethyl group (~110–120 ppm in F NMR) .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]) validates molecular formula .
- X-ray crystallography : Resolves stereochemistry of the piperidine rings and pyrimidine orientation, though crystallization may require co-solvent systems (e.g., ethanol/water) .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases) by aligning the trifluoromethyl-pyrimidine moiety in hydrophobic pockets .
- Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites (e.g., carboxamide oxygen as a hydrogen bond acceptor) .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories, with RMSD values <2 Å indicating robust binding .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Core modifications : Replacing the trifluoromethyl group with cyclopropyl (as in ) alters steric bulk and logP values, affecting membrane permeability .
- Piperidine substitution : Introducing methyl groups at position 1 (as in ) enhances metabolic stability by reducing CYP450 oxidation .
- Bioisosteres : Swapping pyrimidine with triazolo-pyridazine () improves solubility without compromising target affinity .
Q. How are contradictory biological activity data resolved across assays?
- Assay validation : Compare enzymatic (e.g., IC in kinase inhibition) vs. cell-based (e.g., proliferation IC) results to identify off-target effects .
- Purity verification : HPLC-MS detects trace impurities (e.g., dehalogenated byproducts) that may skew activity .
- Statistical analysis : Use ANOVA to evaluate batch-to-batch variability in EC values, with p <0.05 indicating significant differences .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in multi-step synthesis?
- Intermediate stabilization : Protect amine groups with Boc during pyrimidine coupling to prevent side reactions .
- Catalytic optimization : Pd/C or Ni catalysts enhance trifluoromethyl group retention in cross-coupling steps .
- Scale-up adjustments : Switch from batch to flow chemistry for exothermic reactions (e.g., amidation), improving yield reproducibility .
Q. How is metabolic stability assessed in preclinical studies?
- Microsomal assays : Incubate with liver microsomes (human/rat) and measure half-life (t) via LC-MS. A t >30 min suggests suitability for in vivo testing .
- CYP inhibition screening : Use fluorescent probes (e.g., CYP3A4) to identify potential drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
